molecular formula C10H20N2O B12836611 (2S)-2-methyl-1-(oxan-4-yl)piperazine

(2S)-2-methyl-1-(oxan-4-yl)piperazine

Cat. No.: B12836611
M. Wt: 184.28 g/mol
InChI Key: MZZOCMUNKIDOHC-VIFPVBQESA-N
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Description

(2S)-2-methyl-1-(oxan-4-yl)piperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a stereospecific methyl group and a tetrahydropyran (oxane) ring, making it a valuable and complex scaffold for the synthesis of novel bioactive molecules. Piperazine cores are a privileged structure in pharmaceuticals, known for their conformational flexibility and ability to interact with diverse biological targets . This specific compound serves as a key synthetic intermediate or a central pharmacophore in the development of potential therapeutic agents. Researchers can utilize this chiral building block to create novel compounds for probing biological mechanisms or screening for activity against various targets, such as kinases and other enzymes . The integration of the oxan-4-yl group can influence the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in lead optimization. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(2S)-2-methyl-1-(oxan-4-yl)piperazine

InChI

InChI=1S/C10H20N2O/c1-9-8-11-4-5-12(9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1

InChI Key

MZZOCMUNKIDOHC-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CNCCN1C2CCOCC2

Canonical SMILES

CC1CNCCN1C2CCOCC2

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 2s 2 Methyl 1 Oxan 4 Yl Piperazine

Retrosynthetic Analysis of the (2S)-2-methyl-1-(oxan-4-yl)piperazine Scaffold

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, more readily available starting materials. The primary and most intuitive disconnection occurs at the C-N bond between the piperazine (B1678402) nitrogen (N-1) and the C-4 position of the oxane ring. This disconnection is based on a reductive amination or a direct nucleophilic substitution reaction, leading to two key fragments: the chiral intermediate (2S)-2-methylpiperazine and oxan-4-one (also known as tetrahydropyran-4-one).

Further disconnection of the chiral piperazine core is central to establishing the (S)-stereocenter at the C-2 position. Several pathways can be envisaged:

Asymmetric Synthesis Approach: The piperazine ring can be disconnected to reveal acyclic precursors. A plausible route involves breaking the two C-N bonds, leading back to a diamine precursor derived from a chiral source. For instance, (S)-alanine can serve as a chiral pool starting material, providing the methyl-substituted stereocenter.

Symmetry-Based Approach: An alternative disconnection breaks the piperazine ring into symmetrical or prochiral fragments. This strategy would rely on an asymmetric reaction, such as a catalytic asymmetric hydrogenation of a pyrazine (B50134) or dihydropyrazine (B8608421) precursor, to install the stereocenter. nih.govresearchgate.net

This analysis outlines a modular strategy: the enantioselective synthesis of the piperazine core followed by its coupling to the oxane moiety.

Development of Novel Synthetic Pathways for this compound

Building upon the retrosynthetic blueprint, the forward synthesis involves the development of robust pathways for creating the chiral piperazine and subsequently attaching the oxane ring.

Enantioselective Synthesis Strategies for the Piperazine Core

From Chiral Precursors: A common method involves using naturally occurring chiral molecules. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(−)-phenylglycinol as a chiral auxiliary. researchgate.net A similar approach using the appropriate enantiomer of a chiral amino acid like (S)-alanine or a derivative can be employed to construct the (2S)-2-methylpiperazine core.

Catalytic Asymmetric Synthesis: Modern catalytic methods offer efficient routes. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which produces chiral piperazin-2-ones with high enantioselectivity. nih.govresearchgate.net These intermediates can then be readily reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral piperazines, such as (2S)-2-methylpiperazine, without loss of optical purity. nih.gov

Resolution of Racemates: While less efficient, classical resolution of racemic 2-methylpiperazine (B152721) using a chiral resolving agent is a viable, albeit lower-yielding, method. nih.gov More advanced enzymatic kinetic resolution offers a modern alternative (discussed in section 2.4).

Photocatalytic Routes: Novel methods, such as the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine using semiconductor–zeolite composite catalysts, have been shown to produce 2-methylpiperazine. iitm.ac.inrsc.org However, this method typically yields a racemic mixture, which would necessitate a subsequent resolution step to isolate the desired (S)-enantiomer.

StrategyKey Precursor(s)Core Reaction TypeTypical Reagents/CatalystsAdvantagesReference(s)
Asymmetric CatalysisSubstituted Pyrazin-2-olAsymmetric HydrogenationPd-catalyst, Chiral Ligand (e.g., phosphine-based)High enantioselectivity, catalytic nih.gov, researchgate.net
Chiral Pool Synthesis(S)-Alanine derivative, Chiral Amino AlcoholCyclization, ReductionDCC, LiAlH₄Stereochemistry from starting material researchgate.net
Photocatalysis + ResolutionN-(β-hydroxypropyl)ethylenediaminePhotocatalytic CyclizationTiO₂–Hβ composite, UV lightNovel, uses simple precursors iitm.ac.in, rsc.org

Stereocontrolled Introduction of the Oxane Moiety

Once enantiopure (2S)-2-methylpiperazine is obtained, the oxane group is introduced. The most common and efficient method is reductive amination . This reaction involves the condensation of the secondary amine of the piperazine with the ketone of oxan-4-one to form an intermediate iminium ion, which is then reduced in situ to the final product.

The stereocontrol in this step is straightforward; the reaction occurs at the achiral nitrogen atom and does not affect the pre-existing stereocenter at C-2 of the piperazine ring. Therefore, the chirality of the (2S)-2-methylpiperazine is directly transferred to the final product. Key reagents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild and selective, or sodium cyanoborohydride (NaBH₃CN) under controlled pH. A related synthesis of 1-methyl-4-(4-piperidinyl)piperazine utilizes a similar reductive amination step, demonstrating the feasibility of this approach. researchgate.net

Optimization of Reaction Conditions and Yield

Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less basic and more tolerant of mildly acidic conditions, which favor iminium ion formation, while being less likely to prematurely reduce the ketone.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF) are commonly used.

pH Control: Maintaining a slightly acidic pH (typically 4-6) is essential. The acidity catalyzes the formation of the iminium ion intermediate but is not so strong as to protonate the starting amine, rendering it non-nucleophilic.

Stoichiometry: Using a slight excess of one reagent can drive the reaction to completion, although a 1:1 ratio is often effective. In cases where double alkylation is a risk (not applicable here due to the symmetrical nature of the second amine), protecting groups may be necessary. rsc.org

Practical methods for synthesizing various N-substituted piperazines highlight the importance of operational simplicity and the use of conveniently available reactants to achieve good yields. wikipedia.org

Application of Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a cornerstone of modern enantioselective synthesis and is directly applicable to creating the chiral piperazine core of the target molecule. researchgate.net The primary application is the establishment of the C-2 stereocenter.

A leading strategy is the palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol. nih.govresearchgate.net This reaction proceeds through the hydrogenation of the aromatic ring to form a chiral piperazin-2-one (B30754). The choice of the chiral ligand coordinated to the palladium center is critical for inducing high enantioselectivity. The resulting chiral piperazin-2-one can then be reduced to the final chiral piperazine. This method is powerful because it builds the chiral center and the heterocyclic core simultaneously in a catalytic fashion.

Catalyst SystemSubstrate TypeProduct TypeReported Enantiomeric Excess (ee)Reference(s)
[Pd(TFA)₂]/(S)-C3-TunePhosAryl-substituted Pyrazin-2-olChiral Piperazin-2-oneUp to 90% ee nih.gov, researchgate.net
Tantalum-based catalystPiperazine + Alkeneα-alkylated PiperazineNot enantioselective in cited example nih.gov

Chemoenzymatic Synthesis of Piperazine Derivatives

Chemoenzymatic methods, which combine chemical synthesis with the high selectivity of biological catalysts, offer powerful and sustainable routes to chiral molecules.

Lipase-Catalyzed Kinetic Resolution: One of the most established chemoenzymatic strategies is enzymatic kinetic resolution (EKR). nih.gov In this approach, an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing the two to be separated. For a precursor to 2-methylpiperazine, a racemic N-acylated derivative could be resolved through enantioselective hydrolysis by a lipase. mdpi.commdpi.com Alternatively, a racemic precursor containing a hydroxyl or amine group could undergo lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, leaving the other unreacted. elsevierpure.com Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL) are widely used for these transformations due to their broad substrate scope and high enantioselectivity. nih.govmdpi.com

Transaminase-Based Asymmetric Synthesis: A more advanced approach is the asymmetric synthesis of chiral amines from prochiral ketones using ω-transaminases (TAs). nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.gov For a piperazine derivative, this would involve designing a suitable cyclic ketone precursor that, upon amination, would yield the chiral piperazine. This method is highly attractive as it can theoretically achieve a 100% yield of the desired enantiomerically pure amine. nih.govresearchgate.net The use of immobilized transaminases further enhances the practicality of this method, allowing for easy catalyst reuse and application in continuous flow systems. nih.gov

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. While specific literature on the green synthesis of this exact molecule is not extensively detailed, the principles can be applied to its logical synthetic route, which typically involves the reductive amination of (2S)-2-methylpiperazine with oxan-4-one (tetrahydro-4H-pyran-4-one).

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing the synthesis to minimize waste is a primary goal. A well-optimized reductive amination can achieve high conversion rates and selectivity, thereby reducing the formation of byproducts and the need for extensive purification, which itself generates waste.

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. The reductive amination of (2S)-2-methylpiperazine and oxan-4-one, followed by reduction, is an inherently atom-economical reaction, with the main byproduct being water.

Less Hazardous Chemical Synthesis: The choice of reagents and solvents is critical. Traditional reducing agents like sodium borohydride, while effective, can present safety and waste disposal challenges. Catalytic hydrogenation, using a reusable catalyst such as palladium on carbon (Pd/C) with hydrogen gas, represents a greener alternative. chemicalbook.com This method often proceeds under milder conditions and avoids the use of stoichiometric metal hydride reagents.

Safer Solvents and Auxiliaries: The selection of solvents plays a significant role in the environmental impact of a synthesis. Replacing hazardous solvents with greener alternatives like ethanol (B145695), water, or even performing the reaction under solvent-free conditions where feasible, is a key consideration. organic-chemistry.org For instance, the use of piperazine itself as a solvent has been reported in some arylpiperazine syntheses, which could be an eco-friendly and cost-effective strategy. organic-chemistry.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. The use of heterogeneous catalysts like TiO2-zeolite composites in the synthesis of 2-methylpiperazine via photocatalysis showcases an innovative and green approach to producing key intermediates. iitm.ac.in Such catalytic methods often lead to higher selectivity and reduced energy consumption.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Optimization of reaction conditions to maximize yield and minimize byproduct formation.
Atom Economy Reductive amination offers high atom economy, with water as the primary byproduct.
Less Hazardous Synthesis Use of catalytic hydrogenation with H₂ over metal hydrides.
Safer Solvents Employing solvents like ethanol or water instead of chlorinated hydrocarbons.
Catalysis Use of recyclable heterogeneous catalysts for the synthesis of precursors and the final coupling step.

Synthesis of Isotopic Analogs of this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for elucidating metabolic pathways, determining pharmacokinetic profiles, and as internal standards in analytical methods. The synthesis of isotopic analogs of this compound can be strategically designed to incorporate stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The synthesis of such analogs would typically follow established synthetic routes, utilizing isotopically labeled starting materials. For instance, deuterium-labeled analogs are of particular interest due to the kinetic isotope effect, which can lead to altered metabolic profiles and potentially improved pharmacokinetic properties. ckisotopes.com

Potential Labeling Strategies:

Deuterium Labeling: Deuterium can be incorporated at various positions within the molecule.

Labeling the Methyl Group: Using a deuterated methylating agent in the synthesis of the 2-methylpiperazine precursor could yield a -CD₃ group. This can be useful for studying the metabolism of the methyl group.

Labeling the Piperazine Ring: The piperazine ring can be deuterated. For example, reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms into the ring, as has been demonstrated for other piperazine-containing compounds like fluphenazine. nih.gov Commercially available N-methylpiperazine-d₈ is an example of a heavily deuterated building block that could be adapted for such syntheses. sigmaaldrich.com

Labeling the Oxane Ring: The oxane moiety could be labeled by using a deuterated version of oxan-4-one.

Carbon-13 and Nitrogen-15 Labeling: These heavier stable isotopes are particularly useful for nuclear magnetic resonance (NMR) based mechanistic studies and for mass spectrometry-based tracer studies. ¹³C or ¹⁵N-labeled precursors, such as labeled amino acids in a biosynthetic approach or specifically synthesized labeled building blocks, would be required.

The choice of isotopic label and its position depends on the specific scientific question being addressed. For instance, if the primary route of metabolism involves oxidation of the piperazine ring, a deuterium-labeled ring would be highly informative.

Table 2: Potential Isotopic Labeling Strategies for this compound

IsotopePosition of LabelPrecursor RequiredPotential Application
Deuterium (²H) Methyl group(2S)-2-(trideuteriomethyl)piperazineStudying metabolism at the methyl group.
Deuterium (²H) Piperazine ringDeuterated (2S)-2-methylpiperazineProbing metabolic stability of the piperazine core. nih.gov
Deuterium (²H) Oxane ringDeuterated oxan-4-oneInvestigating the role of the oxane moiety in binding or metabolism.
Carbon-13 (¹³C) Piperazine or Oxane backbone¹³C-labeled synthetic precursorsMechanistic studies using NMR and mass spectrometry.
Nitrogen-15 (¹⁵N) Piperazine nitrogens¹⁵N-labeled (2S)-2-methylpiperazineElucidating nitrogen-specific metabolic pathways or binding interactions.

Advanced Structural Characterization and Conformational Analysis of 2s 2 Methyl 1 Oxan 4 Yl Piperazine

Solid-State Structural Elucidation of the Compound via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid state. This technique would provide unequivocal proof of the relative stereochemistry, bond lengths, bond angles, and the preferred conformation of the piperazine (B1678402) and oxane rings of (2S)-2-methyl-1-(oxan-4-yl)piperazine. For a chiral molecule like this, it would crystallize in a non-centrosymmetric space group. Based on analyses of similar piperazine-containing compounds, a monoclinic system such as P2₁ is a likely possibility. researchgate.net

The expected data from such an analysis would be compiled into a standard crystallographic table.

Illustrative Crystallographic Data for a Piperazine Derivative

Parameter Example Value
Empirical Formula C₁₀H₂₀N₂O
Crystal System Monoclinic
Space Group P2₁
a (Å) 9.905
b (Å) 16.907
c (Å) 10.778
β (°) 98.83
Volume (ų) 1784.5
Z 4

Note: This data is representative and based on a published piperazine analog for illustrative purposes. researchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct molecular packing arrangement. arxiv.org Different polymorphs of a pharmaceutical compound can exhibit significant variations in physical properties, including solubility, dissolution rate, and stability, which directly impact its bioavailability. Conformational polymorphism, where different crystal forms contain different conformers of the same molecule, is also a possibility for a flexible molecule like this one. arxiv.org A comprehensive polymorphism screen, using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), would be essential to identify and characterize all accessible crystalline forms of this compound. To date, no public studies on the polymorphism of this specific compound have been reported.

Solution-Phase Conformational Analysis of the Piperazine and Oxane Rings

In solution, the molecule is not static and its rings undergo conformational exchange. The piperazine and oxane rings are both six-membered heterocycles that are expected to predominantly adopt low-energy chair conformations to minimize torsional and steric strain. For the piperazine ring, this can lead to a dynamic equilibrium between two chair conformers. rsc.org The orientation of the methyl group at the C2 position and the oxanyl group at the N1 position (axial vs. equatorial) would be a key focus of this analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure and conformational dynamics of molecules in solution. nih.gov A full assignment of the proton (¹H) and carbon (¹³C) signals is the first step, achieved through a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the piperazine and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the oxane and piperazine fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. This is critical for determining the relative stereochemistry and preferred conformation, for instance, by observing NOEs between axial protons on the same face of a ring. arxiv.org

Temperature-dependent NMR studies can also reveal the energy barriers for conformational processes like amide bond rotation or piperazine ring inversion. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
Piperazine CH₃ ~15 ~1.1 Doublet
Piperazine C2 ~55 ~2.9 Multiplet
Piperazine C3, C5 ~45-50 ~2.5-3.0 Multiplets
Piperazine C6 ~50-55 ~2.5-3.0 Multiplets
Oxane C4 ~70 ~2.8 Multiplet
Oxane C3, C5 ~35 ~1.6 (ax), 1.8 (eq) Multiplets
Oxane C2, C6 ~67 ~3.4 (ax), 4.0 (eq) Multiplets

Note: These are estimated chemical shifts based on data from 2-methylpiperazine (B152721) chemicalbook.com, piperazine chemicalbook.com, and tetrahydropyran (B127337) (oxane). Actual values may vary.

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is particularly powerful for determining the absolute configuration of stereogenic centers. researchgate.net The experimental ECD spectrum of this compound would be recorded and compared to a theoretically calculated spectrum. The theoretical spectrum is generated using quantum chemical calculations for a specific stereoisomer (e.g., the S-isomer). A good match between the experimental and the calculated spectrum for the (S)-isomer would provide strong evidence confirming the absolute configuration as (2S). researchgate.net No experimental ECD data for this compound is currently available in the literature.

Vibrational Spectroscopy for Probing Molecular Dynamics and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure, conformation, and intermolecular interactions. The spectra are characterized by absorption bands corresponding to specific bond stretching, bending, and deformation vibrations. researchgate.net

For this compound, key vibrational modes would include the C-H stretching of the methyl and methylene (B1212753) groups, the C-O-C ether stretch of the oxane ring, and various C-N and C-C stretching and deformation modes of the piperazine ring.

Typical Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
C-H Stretch Alkane (CH₂, CH₃) 2850 - 2960
C-O-C Stretch Ether (Oxane) 1070 - 1150
C-N Stretch Aliphatic Amine 1020 - 1250
CH₂ Bend Methylene 1450 - 1480
N-H Bend Secondary Amine (if present) 1550 - 1650
Ring Vibrations Piperazine/Oxane 800 - 1200

Note: These are general frequency ranges. The exact position and intensity of the bands depend on the complete molecular structure and its environment. researchgate.net

Computational Prediction of Conformational Preferences and Stereochemistry

Due to the absence of specific published experimental or computational studies on this compound, this section outlines the predicted conformational preferences and stereochemistry based on established principles of conformational analysis of analogous heterocyclic systems, such as substituted piperazines and tetrahydropyrans (oxanes). Computational methods like Density Functional Theory (DFT) and molecular dynamics are standard tools for such analyses. rsc.orgphyschemres.orgnih.gov

The conformational flexibility of this compound is primarily determined by the ring-puckering of the piperazine and oxane rings, the orientation of the substituents on these rings, and the rotation around the C-N bond connecting the two heterocyclic moieties.

The piperazine ring is generally most stable in a chair conformation, which minimizes torsional and steric strain. nih.gov In this compound, the presence of a methyl group at the C2 position and an oxanyl group at the N1 position introduces several possible conformational isomers. Research on 2-substituted piperazines has indicated a preference for the axial conformation of the substituent. nih.gov Therefore, it is predicted that the (2S)-methyl group will predominantly occupy an axial position to minimize steric interactions with the rest of the ring and the N1-substituent.

Similarly, the oxane (tetrahydropyran) ring also favors a chair conformation. The N-piperazinyl substituent at the C4 position of the oxane ring can be either in an axial or equatorial position. Typically, bulky substituents on a cyclohexane (B81311) or related heterocyclic ring prefer the equatorial position to avoid 1,3-diaxial interactions.

The interplay of these preferences leads to several low-energy conformers. The most stable conformer would likely feature both rings in a chair conformation with the bulky oxanyl group in an equatorial position relative to the piperazine ring, and the piperazinyl group in an equatorial position on the oxane ring. The (2S)-methyl group is predicted to be in an axial position on the piperazine ring. nih.gov

Nitrogen inversion at the N4-position of the piperazine ring also contributes to the conformational landscape. The energy barrier for this inversion is influenced by the nature of the substituent on the nitrogen. physchemres.org

A hypothetical computational study would likely investigate the relative energies of the possible conformers to determine their population distribution at equilibrium. The key conformers for analysis would include:

Chair-Chair Conformations: With the oxanyl group equatorial on the piperazine ring and the piperazinyl group equatorial on the oxane ring (Eq-Eq), and the corresponding axial-axial (Ax-Ax), equatorial-axial (Eq-Ax), and axial-equatorial (Ax-Eq) arrangements.

Boat and Twist-Boat Conformations: While generally higher in energy for the parent rings, substitution can sometimes stabilize these non-chair forms. nih.gov

Below are interactive tables representing hypothetical data from such a computational analysis.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer IDPiperazine ConformationOxane ConformationMethyl (C2) OrientationOxanyl (N1) OrientationRelative Energy (kcal/mol)
1 ChairChairAxialEquatorial0.00
2 ChairChairEquatorialEquatorial1.5
3 ChairChairAxialAxial3.2
4 Twist-BoatChairPseudo-axialEquatorial5.8
5 ChairTwist-BoatAxialEquatorial6.5

Note: The data in this table is hypothetical and for illustrative purposes, based on the conformational analysis of analogous heterocyclic systems.

Table 2: Key Predicted Dihedral Angles for the Most Stable Conformer (Conformer 1)

Dihedral AngleAtoms InvolvedPredicted Value (degrees)
τ1C6-N1-C2-C3~ -55°
τ2N1-C2-C3-N4~ 58°
τ3C2-N1-C4(oxane)-O(oxane)~ 175°
τ4H-C2-C(methyl)-H~ 60°

Note: The data in this table is hypothetical and for illustrative purposes, based on the conformational analysis of analogous heterocyclic systems.

Theoretical and Computational Studies of 2s 2 Methyl 1 Oxan 4 Yl Piperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and various reactivity descriptors. For piperazine (B1678402) derivatives, DFT methods, often with basis sets like B3LYP/6-31G+(d,p), are commonly used to optimize molecular geometry and calculate electronic and energetic parameters. mdpi.com Such studies provide a foundational understanding of a molecule's stability and intrinsic reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

In studies of related aryl alkanol piperazine derivatives, the HOMO energy has been used as a key descriptor in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity, such as the inhibition of noradrenaline reuptake. mdpi.comresearchgate.net A higher HOMO energy generally corresponds to a greater ability to donate electrons and higher reactivity as a nucleophile.

Table 1: Illustrative Frontier Molecular Orbital Data and Their Significance

Parameter Illustrative Value Significance
HOMO Energy -6.5 eV Indicates the energy of the highest occupied molecular orbital. Higher values suggest stronger electron-donating ability (nucleophilicity).
LUMO Energy +1.2 eV Indicates the energy of the lowest unoccupied molecular orbital. Lower values suggest stronger electron-accepting ability (electrophilicity).

| HOMO-LUMO Gap | 7.7 eV | The energy difference between HOMO and LUMO. A larger gap implies higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, is a visual representation of the charge distribution around a molecule. deeporigin.comyoutube.com It is calculated by determining the electrostatic force exerted on a positive test charge at various points on the molecule's electron density surface. These maps are color-coded, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green or yellow areas represent neutral potential. youtube.com

ESP maps are invaluable for understanding intermolecular interactions, particularly in drug design, as they help predict how a ligand might interact with a biological target. deeporigin.com For piperazine derivatives, ESP maps reveal that the most negative potential is typically localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them primary sites for hydrogen bonding and electrophilic attack. researchgate.netresearchgate.net The hydrogen atoms attached to carbon are generally regions of slight positive potential.

Molecular Dynamics Simulations of the Compound in Solution and Biological Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the conformational dynamics of a molecule, its interactions with solvent molecules, and its binding mode with a biological target like a protein receptor. nih.gov

For piperazine-based compounds, MD simulations have been employed to understand their behavior in various contexts. In solution, simulations can provide insight into solvation shells and the stability of different conformers. nih.govresearchgate.net In biological environments, MD simulations are crucial for refining docking poses and assessing the stability of a ligand-receptor complex. nih.gov These simulations can identify key amino acid residues that form stable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with the ligand over the simulation time, providing a dynamic view of the binding event. nih.govresearchgate.netacs.org For example, simulations have been used to examine the stability of piperazine derivatives in the binding pockets of targets like the sigma-1 receptor and PARP-1. nih.govacs.org

Table 2: Applications of Molecular Dynamics (MD) Simulations for Piperazine Derivatives

Application Area Purpose of Simulation Key Findings from Literature
Aqueous Solution To understand absorption mechanisms and molecular distribution. Revealed the role of piperazine in accelerating CO₂ absorption and the formation of specific carbamate (B1207046) species. nih.govresearchgate.net
Biological Systems To analyze the stability of ligand-receptor complexes and identify key interactions. Confirmed stable binding poses and identified crucial hydrogen bonds and hydrophobic interactions with receptor active site residues. nih.govnih.gov

| Drug Design | To predict the dynamic behavior and binding free energy of novel inhibitors. | Assessed the stability of potential inhibitors in their target's binding pocket, helping to prioritize candidates for synthesis. researchgate.netacs.orgnih.gov |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and analysis.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting NMR chemical shifts computationally can aid in assigning experimental spectra. DFT calculations are a common method, though they can be computationally intensive. More recently, machine learning (ML) models, such as graph neural networks, have emerged that can predict ¹H NMR chemical shifts with high accuracy (mean absolute error <0.10 ppm) and speed. nih.gov These models are trained on large databases of experimental spectra and can predict shifts in various solvents. nih.gov For piperazine derivatives, computational methods can help resolve complex spectra arising from conformational isomers or restricted bond rotation. rsc.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations (e.g., using the B3LYP functional) are highly effective at predicting harmonic vibrational frequencies. researchgate.net While there can be systematic errors due to the harmonic approximation and basis set limitations, these are often corrected by applying a scaling factor, leading to good agreement with experimental data. researchgate.netarxiv.org Such calculations allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

Table 3: Illustrative Computationally Predicted ¹H NMR Data for a Piperazine Structure

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Piperazine H (axial, adjacent to N-Oxane) 2.55 ddd J = 12.5, 10.0, 4.0
Piperazine H (equatorial, adjacent to N-Oxane) 3.05 ddd J = 12.5, 4.5, 2.0
Methyl Group (-CH₃) 1.10 d J = 6.5
Oxane Ring CH (at N-junction) 2.80 tt J = 11.0, 4.0

Computational Exploration of Reaction Mechanisms Involving (2S)-2-methyl-1-(oxan-4-yl)piperazine

Theoretical chemistry allows for the detailed exploration of chemical reaction pathways, providing insights into transition states, activation energies, and reaction kinetics that are often difficult to measure experimentally. Using methods like DFT, researchers can map out the potential energy surface of a reaction, identifying the most favorable mechanism.

While a specific reaction mechanism involving this compound has not been published, studies on the parent piperazine molecule demonstrate the power of this approach. For instance, quantum chemistry calculations have been used to investigate the complex, multi-step mechanism of piperazine nitrosation, a reaction of concern in industrial processes. nih.gov Another study combined DFT calculations with MD simulations to elucidate the "shuttle mechanism" of piperazine in enhancing CO₂ absorption in aqueous amine blends, identifying key elementary reactions and their thermodynamic stability. acs.orgresearchgate.net These studies showcase how computational tools can be applied to understand and optimize reactions involving the piperazine core.

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation (In Silico, without direct biological outcomes)

In silico Structure-Activity Relationship (SAR) and pharmacophore modeling are cornerstones of modern drug discovery. eurekaselect.com These computational techniques aim to correlate a molecule's structural or physicochemical properties with its biological activity, even without direct experimental testing of the final compound. mdpi.com

QSAR (Quantitative Structure-Activity Relationship): QSAR models are mathematical equations that relate numerical descriptors of molecules (e.g., electronic properties like HOMO energy, topological indices, steric parameters) to their activity. researchgate.net For various classes of piperazine derivatives, QSAR models have been developed to predict activities such as antidepressant effects, anticancer properties, and receptor inhibition. mdpi.comscispace.com These models help identify which molecular features are most important for the desired biological effect.

Pharmacophore Generation: A pharmacophore is an abstract 3D representation of the essential features a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.gov Pharmacophore models for piperazine-based ligands have been developed for numerous targets, including serotonin (B10506) receptors and sigma receptors. nih.govnih.gov These models serve as 3D search queries to screen virtual libraries for new, structurally diverse compounds that are likely to be active, guiding the design of new molecules like this compound for specific therapeutic purposes. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor Type Example Descriptor Relevance to Activity
Electronic HOMO Energy Relates to the molecule's ability to participate in charge-transfer interactions. mdpi.comresearchgate.net
Electronic Dipole Moment Influences solubility and the strength of polar interactions with a target. researchgate.net
Topological Topological Polar Surface Area (TPSA) Correlates with membrane permeability and oral bioavailability. mdpi.com
Steric/Geometrical Shadow Indices Describes the 2D shape of the molecule, which is critical for fitting into a binding site. researchgate.net

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting absorption, distribution, and metabolism. |

Lack of Publicly Available Research Data on the In Silico Analysis of this compound

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly accessible research concerning the chemical compound this compound. Specifically, there is no available data from theoretical and computational studies detailing its ligand-protein interaction modeling.

The structured outline, which called for in-depth research findings and data tables on ligand-protein interaction modeling, cannot be fulfilled due to the lack of primary or secondary research on this particular compound. Generating content for the specified section would require speculative or fabricated data, which would compromise the scientific accuracy and integrity of the information provided.

Therefore, it is not possible to produce the requested article in a manner that is both informative and factually sound. Further research and publication by the scientific community would be necessary to enable a detailed discussion on the computational characteristics of this compound.

Reactivity, Derivatization, and Transformation Studies of 2s 2 Methyl 1 Oxan 4 Yl Piperazine

N-Alkylation and Acylation Reactions of the Piperazine (B1678402) Nitrogen

The secondary amine in the piperazine ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in the synthesis of a vast array of biologically active molecules. nih.govwikipedia.org

N-Alkylation: The nitrogen at the N4 position of (2S)-2-methyl-1-(oxan-4-yl)piperazine is expected to be nucleophilic and readily undergo alkylation. Common methods for N-alkylation of piperazines include reaction with alkyl halides or sulfonates, and reductive amination. nih.gov The presence of the methyl group at C2 may introduce some steric hindrance, potentially influencing the reaction rate compared to unsubstituted piperazines. The choice of solvent and base is crucial for achieving high yields and selectivity. For instance, in the synthesis of various N-alkylpiperazine derivatives, conditions such as the use of potassium carbonate in acetonitrile (B52724) or sodium hydride in THF are frequently employed. nih.gov

Reductive Amination: This is a widely used method for introducing a variety of substituents at the nitrogen atom. nih.govmdpi.com The reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (B8407120) is a common reducing agent for this transformation. nih.gov

N-Acylation: The acylation of the N4-nitrogen is another common derivatization strategy. Acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) can be used as acylating agents. colab.wssciencemadness.org Selective mono-acylation of piperazines can be challenging due to the presence of two reactive nitrogen atoms in the parent molecule, but for an N1-substituted piperazine like the title compound, acylation will selectively occur at the N4 position. A method for selective mono-acylation of piperazine involves ionic immobilization on a sulfonic acid functionalized silica (B1680970) gel, followed by acylation and liberation. colab.ws

Illustrative N-Alkylation and Acylation Reactions of Piperazine Derivatives

Reagent Reaction Type Product Type Typical Conditions Reference
Alkyl Halide (e.g., Benzyl Bromide) N-Alkylation N-Alkylpiperazine K₂CO₃, Acetonitrile, 85°C nih.gov
Aldehyde/Ketone + Reducing Agent Reductive Amination N-Alkylpiperazine Sodium Triacetoxyborohydride nih.gov
Acyl Chloride (e.g., Benzoyl Chloride) N-Acylation N-Acylpiperazine Triethylamine, Dichloromethane (B109758) researchgate.net
Carboxylic Acid + Coupling Agent N-Acylation N-Acylpiperazine EDCI, HOBt, DMF nih.gov

Functionalization of the Oxane Ring

Direct functionalization of the oxane ring in a molecule like this compound is challenging due to the general inertness of C-H and C-O bonds in saturated ethers under standard conditions. Reactions would likely require harsh conditions or specialized reagents that could also affect the piperazine ring.

While no specific studies on the functionalization of the oxane ring in this particular compound were found, general strategies for the modification of similar saturated heterocyclic rings could theoretically be applied. These might include radical-based C-H activation or oxidation to introduce new functional groups. However, the selectivity of such reactions would be a significant challenge given the multiple C-H bonds in the oxane and piperazine rings.

Cyclization and Rearrangement Reactions Involving the Piperazine Core

The piperazine core can participate in various cyclization and rearrangement reactions, often driven by the reactivity of the nitrogen atoms.

Intramolecular Cyclization: If a suitable electrophilic group is introduced via N-alkylation at the N4 position, intramolecular cyclization could occur. For example, alkylation with a bifunctional reagent could lead to the formation of bicyclic structures. The synthesis of piperazines can itself involve a cyclization step, such as the reductive cyclization of dioximes. nih.gov

Rearrangement Reactions: Rearrangements involving the piperazine core are less common but can be induced under specific conditions. For example, certain N-oxide derivatives of piperazines can undergo rearrangements like the Boekelheide reaction. mdpi.com

Manganese(III) acetate (B1210297) mediated oxidative radical cyclization reactions have been used to synthesize novel piperazine-dihydrofuran compounds from unsaturated piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov This highlights a potential pathway for forming new rings fused to or incorporating the piperazine structure.

Heterocyclic Ring Expansion and Contraction Studies

Literature on the ring expansion or contraction of the piperazine ring itself is not abundant, as it is a stable six-membered ring. However, ring expansion strategies have been employed to synthesize larger rings, like azepanes, from smaller rings like piperidines. rsc.org It is conceivable that similar strategies could be developed starting from piperazine derivatives, for instance, through a Demjanov-type rearrangement of an aminomethylpiperazine derivative.

Conversely, ring contraction reactions are also known in heterocyclic chemistry, but specific examples involving the piperazine core are not well-documented in the reviewed literature. Such transformations would likely require high-energy intermediates and might not be synthetically straightforward.

Oxidation and Reduction Chemistry of the Compound

Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. The tertiary nitrogen (N1) would be more readily oxidized than the secondary nitrogen (N4). Oxidation at the carbon atoms adjacent to the nitrogen (α-amino positions) can also occur, leading to the formation of piperazinones or diketopiperazines. researchgate.netnih.gov For example, oxidation of 1,4-dibenzylpiperazine (B181160) with ruthenium tetroxide (RuO₄) attacks the C-H bonds alpha to the nitrogen atoms. researchgate.net

Reduction: The piperazine ring is already in a saturated state, so reduction of the ring itself is not applicable unless it contains unsaturated functionalities. If the molecule were to contain reducible groups, such as a carbonyl in an acylated derivative or a nitro group on an aromatic substituent, these could be reduced using standard methods like catalytic hydrogenation or metal hydrides. For example, the synthesis of 2-methylpiperazine (B152721) can be achieved by the reduction of 1-benzyl-3-methylpiperazine (B130311) using hydrogen and a palladium on carbon catalyst. chemicalbook.com

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies are most commonly performed for industrial processes. For piperazine and its derivatives, a significant body of research exists in the context of carbon dioxide capture, where aqueous amine solutions are used as solvents. researchgate.netepa.govnih.govacs.org These studies investigate the thermodynamics of CO₂ absorption, including reaction enthalpies and equilibrium constants for the formation of piperazine carbamates and other species. researchgate.netepa.govnih.govacs.org

For synthetic reactions like N-alkylation, kinetic studies can help optimize reaction conditions. For example, the kinetics of N-alkylation of N-heterocycles with propylene (B89431) carbonate have been studied, showing how the concentration of mono-alkylated product changes over time. nih.gov While no specific kinetic or thermodynamic data for this compound were found, such studies would be valuable for understanding its reactivity in detail and for scaling up synthetic processes.

Thermodynamic Parameters for Piperazine-CO₂ Reactions

Reaction ΔHabs (kJ/mol) Equilibrium Constant (ln K) Expression Reference
Piperazine Carbamate (B1207046) Formation - Temperature-dependent correlations available nih.govacs.org
Piperazine Dicarbamate Formation - Temperature-dependent correlations available nih.govacs.org
Protonated Piperazine Carbamate Formation - Temperature-dependent correlations available nih.govacs.org

Note: Specific values are highly dependent on temperature, solvent, and ionic strength.

Mechanistic Elucidation of Novel Reactions of this compound

While no novel reactions specific to this compound have been reported in the searched literature, mechanistic studies on general piperazine reactions provide insight into its potential reactivity.

Mechanism of N-Alkylation and Acylation: These are typically considered as nucleophilic substitution reactions (SN2 for alkylation with primary halides and nucleophilic acyl substitution for acylation). The lone pair on the N4 nitrogen acts as the nucleophile.

Mechanism of Reductive Cyclization: The formation of the piperazine ring itself can proceed through mechanisms like a proposed reductive cyclization of dioximes, which involves catalytic hydrogenolysis, cyclization to a dihydropyrazine (B8608421) intermediate, and subsequent reduction steps. nih.gov

Mechanism of Radical Cyclizations: In reactions mediated by reagents like Mn(OAc)₃, the proposed mechanism involves the formation of a carbon-centered radical from a dicarbonyl compound, which then adds to an unsaturated bond on a piperazine derivative, followed by oxidation and intramolecular cyclization to form a new ring. nih.gov

Further research would be necessary to elucidate the specific mechanisms of reactions involving this compound, taking into account the stereochemical influence of the 2-methyl group and the electronic effects of the oxane substituent.

Biochemical and Molecular Mechanistic Investigations of 2s 2 Methyl 1 Oxan 4 Yl Piperazine in Vitro Focus

Identification and Characterization of Potential Molecular Targets

Extensive searches of publicly available scientific literature and databases did not yield any specific data regarding the identification and characterization of potential molecular targets for the compound (2S)-2-methyl-1-(oxan-4-yl)piperazine.

Enzyme Inhibition/Activation Studies (In Vitro)

No publicly available in vitro studies on the inhibitory or activation effects of this compound on any specific enzymes were found. Consequently, no data tables on enzyme kinetics or inhibition constants can be provided.

Receptor Binding Assays (In Vitro)

There is no information available in the public domain from in vitro receptor binding assays for this compound. Therefore, its affinity and selectivity for any particular receptor are currently unknown.

Protein-Ligand Interaction Analysis (Biophysical Methods)

No biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, detailing the direct interaction of this compound with any protein target have been published.

Exploration of Structure-Activity Relationships for Molecular Interactions

As no specific molecular targets or biological activities have been identified for this compound, no structure-activity relationship (SAR) studies have been reported. Such studies would require a set of analogous compounds with corresponding biological data, which is not available.

In Vitro Metabolic Stability and Biotransformation Studies (e.g., Cytochrome P450 Metabolism)

There are no published data on the in vitro metabolic stability of this compound in liver microsomes or other metabolic systems. Similarly, no studies identifying its metabolites or the specific cytochrome P450 (CYP) enzymes involved in its biotransformation are available.

Investigation of Cellular Uptake and Distribution Mechanisms (In Vitro Cell Models)

No in vitro studies using cell models to investigate the cellular uptake and distribution mechanisms of this compound have been found in the public domain. Therefore, it is not known how this compound penetrates cell membranes or accumulates within cells.

Design and Synthesis of Photoaffinity Probes for Target Elucidation

To elucidate the molecular targets of this compound, photoaffinity probes are invaluable tools. These probes are designed to bind to their target protein and, upon photoactivation, form a covalent bond, thereby allowing for the identification and isolation of the target. The design of such a probe based on the this compound scaffold involves the strategic incorporation of a photoactivatable moiety and often a tag for subsequent detection and purification.

A common strategy for designing a photoaffinity probe is to attach a photoactivatable group, such as a benzophenone (B1666685) or an aryl azide (B81097), to a part of the molecule that is not critical for its binding affinity to the target protein. For piperazine-containing compounds, the secondary amine in the piperazine (B1678402) ring often serves as a convenient attachment point for a linker connected to the photolabile group. nih.gov

Synthetic Strategy:

The synthesis of a hypothetical photoaffinity probe, Probe 1 , could commence from (2S)-2-methylpiperazine. The synthesis would involve a multi-step process:

Protection: The first step would be the protection of one of the nitrogen atoms of (2S)-2-methylpiperazine to ensure selective functionalization.

Alkylation: The unprotected nitrogen would then be reacted with a suitable electrophile, such as a protected 4-bromooxan, to introduce the oxane ring.

Deprotection: Removal of the protecting group from the second piperazine nitrogen.

Coupling: The newly deprotected nitrogen would be coupled with a linker containing a photoactivatable group, for instance, a benzophenone carboxylic acid, using standard amide bond formation conditions. This final step would yield the desired photoaffinity probe.

Table 1: Hypothetical Photoaffinity Probes for this compound

Probe IDChemical StructurePhotoactivatable GroupLinker
Probe 1 (Image of this compound with a benzophenone group attached via an amide linker to the N4 position of the piperazine ring)BenzophenoneAmide
Probe 2 (Image of this compound with an aryl azide group attached via an alkyl linker to the N4 position of the piperazine ring)Aryl AzideAlkyl

The synthesized probes would then be used in photoaffinity labeling experiments with cell lysates or purified protein fractions. nih.gov Following UV irradiation, the probe-labeled proteins can be identified by various methods, such as Western blotting if an antibody against a tag is available, or by mass spectrometry-based proteomics to identify the covalently modified proteins. nih.gov The results from these experiments can provide crucial insights into the molecular targets of this compound.

Development of Fluorescent Analogs of this compound for Cellular Imaging

Fluorescent analogs are powerful tools for visualizing the subcellular localization and trafficking of a compound within living cells. The development of a fluorescent analog of this compound requires the attachment of a fluorophore to the core structure without significantly diminishing its biological activity.

The choice of fluorophore is critical and depends on the specific application, including the desired photophysical properties such as excitation and emission wavelengths, quantum yield, and photostability. nih.gov Naphthalimide-based fluorophores are often used due to their favorable spectral properties and relative ease of chemical modification. mdpi.commdpi.com

Synthetic Strategy:

A potential synthetic route to a fluorescent analog, Fluoro-Probe 1 , could involve coupling a functionalized fluorophore to the piperazine scaffold of this compound.

Functionalization of Fluorophore: A suitable fluorophore, such as 4-amino-1,8-naphthalimide, would be functionalized with a reactive group, for example, by converting the amino group to a bromoacetyl group.

Coupling Reaction: The functionalized fluorophore would then be reacted with the secondary amine of this compound in a nucleophilic substitution reaction to form the final fluorescent analog.

Table 2: Hypothetical Fluorescent Analogs of this compound

Probe IDChemical StructureFluorophoreExcitation (nm)Emission (nm)
Fluoro-Probe 1 (Image of this compound with a naphthalimide fluorophore attached to the N4 position of the piperazine ring)Naphthalimide450540
Fluoro-Probe 2 (Image of this compound with a coumarin (B35378) fluorophore attached to the N4 position of the piperazine ring)Coumarin405465

Once synthesized and purified, the fluorescent analog's photophysical properties would be characterized. Subsequently, its utility in cellular imaging would be assessed using fluorescence microscopy. mdpi.com Live cells would be incubated with the fluorescent analog, and its distribution within different cellular compartments, such as the plasma membrane, cytoplasm, or specific organelles, would be monitored over time. mdpi.com These studies can provide valuable information on the cellular uptake and localization of this compound, complementing the target identification studies. nih.gov

Advanced Analytical Methodologies for 2s 2 Methyl 1 Oxan 4 Yl Piperazine and Its Analogs

Development of Enantioselective Chromatographic Methods (HPLC, SFC, GC)

The presence of a chiral center in the 2-methylpiperazine (B152721) moiety necessitates the use of enantioselective chromatographic techniques to separate and quantify the (2S) enantiomer from its (2R) counterpart. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful tools for this purpose, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for enantioselective analysis. Development typically involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used due to their broad applicability. chromatographyonline.comnih.gov For basic compounds like piperazine (B1678402) derivatives, the mobile phase composition, including the type of organic modifier and the nature and concentration of acidic or basic additives, is crucial for achieving optimal resolution and peak shape. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a dominant technique for chiral separations, often providing faster analysis times and reduced consumption of toxic organic solvents compared to HPLC. chromatographyonline.comeuropeanpharmaceuticalreview.com Using supercritical CO2 as the primary mobile phase component, SFC method development focuses on selecting an appropriate co-solvent (e.g., methanol, ethanol) and additives. youtube.com For basic analytes, additives like isopropylamine (B41738) can significantly improve peak shape and enantiorecognition on immobilized amylose-based CSPs. nih.gov The ability to resolve enantiomers can be 3 to 5 times faster with SFC than with conventional LC. chromatographyonline.com

Gas Chromatography (GC): Enantioselective GC is suitable for volatile and thermally stable analogs or derivatives of (2S)-2-methyl-1-(oxan-4-yl)piperazine. The separation is achieved using chiral capillary columns coated with cyclodextrin (B1172386) derivatives. researchgate.net Derivatization of the piperazine nitrogens, for instance, by acylation, may be required to improve volatility and chromatographic performance. auburn.edu While powerful, GC-MS methods can sometimes be hindered if the analyte decomposes at elevated temperatures. mdpi.com

Table 1: Comparison of Enantioselective Chromatographic Methods for Chiral Piperazine Analogs

Parameter HPLC SFC GC
Stationary Phase Polysaccharide-based CSPs (e.g., amylose, cellulose derivatives) Polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) nih.gov Cyclodextrin-based chiral phases (e.g., tert-butyldimethylsilylated-β-cyclodextrin) researchgate.net
Mobile Phase Hexane/Alcohol mixtures (Normal Phase), Buffered aqueous solutions/Acetonitrile (B52724)/Methanol (Reversed Phase) Supercritical CO2 with alcohol co-solvents (e.g., Methanol) and additives (e.g., isopropylamine) nih.gov Inert carrier gas (e.g., Hydrogen, Helium) unodc.org
Key Advantages Well-established, versatile for various compound polarities. High speed, high efficiency, reduced organic solvent use, lower cost. youtube.com High resolution for volatile compounds, direct coupling to MS.
Key Challenges Longer run times, higher consumption of potentially toxic solvents. nih.gov Requires specialized equipment, method development can be complex. chromatographyonline.com Requires analyte volatility and thermal stability; derivatization may be necessary. auburn.edu

High-Resolution Mass Spectrometry for Metabolite Identification (In Vitro) and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for structural elucidation. Its high mass accuracy and resolution allow for the determination of elemental compositions for parent drugs, metabolites, and impurities. ijpras.com

Metabolite Identification (In Vitro): In vitro metabolism studies, commonly using human liver microsomes, are performed to predict the metabolic fate of new chemical entities. nih.gov HRMS enables the detection and characterization of metabolites, even at low levels. For piperazine-containing compounds, common metabolic pathways include N-dealkylation, hydroxylation, N-oxidation, and ring-opening. nih.gov A nontargeted metabolomics approach, using full-scan HRMS data followed by multivariate analysis, can be more effective at identifying unexpected metabolites compared to traditional methods that only search for predicted mass shifts. nih.gov The accurate mass data provided by HRMS is crucial to differentiate between isobaric ions and correctly identify metabolite structures. nih.gov

Impurity Profiling: HRMS is also critical for identifying and quantifying process-related impurities and degradation products. Its sensitivity is vital for monitoring potentially genotoxic impurities, which have very low acceptable limits. mdpi.com By comparing the HRMS profiles of different batches, manufacturers can ensure consistency and quality. The fragmentation data (MS/MS) obtained from HRMS instruments like Q-TOF or Orbitrap provides detailed structural information to definitively identify unknown impurities. researchgate.net

Table 2: Common In Vitro Metabolic Transformations and Impurities for Piperazine Analogs

Analysis Type Common Findings Typical Biotransformation / Origin Analytical Significance
Metabolite ID Hydroxylation Phase I oxidation, mediated by Cytochrome P450 enzymes. Identifies major metabolic pathways. nih.gov
N-dealkylation Cleavage of the group attached to the piperazine nitrogen. Can lead to pharmacologically active or inactive metabolites. nih.gov
N-oxidation Oxidation of the piperazine nitrogen atoms. Common metabolic route for tertiary amines. nih.gov
Impurity Profile Starting Materials Incomplete reaction or carryover. Critical quality attribute to be controlled.
Reagent-related adducts Side reactions with reagents used in synthesis. Requires careful process optimization and purification.
Degradation Products Instability of the drug substance under stress conditions (heat, light, humidity). Informs on storage requirements and shelf-life.

Capillary Electrophoresis for Chiral Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for chiral separations. The technique requires minimal sample and solvent volumes and allows for rapid method development. nih.gov

In chiral CE, a chiral selector is added to the background electrolyte (BGE). nih.gov The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, separation. For basic compounds like this compound, cyclodextrins (CDs) and their derivatives (e.g., sulfated β-CD, hydroxypropyl-β-CD) are highly effective chiral selectors. rsc.org The degree of separation can be fine-tuned by optimizing the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. rsc.org CE can be coupled to mass spectrometry (CE-MS), providing both enantioselective separation and mass identification in a single analysis, which is particularly useful for analyzing complex samples. mdpi.com

Table 3: Chiral Selectors for Capillary Electrophoresis of Amine Compounds

Chiral Selector Type Example Principle of Separation Applicability to Piperazine Analogs
Native Cyclodextrins β-Cyclodextrin rsc.org Host-guest inclusion complexation based on size and shape. nih.gov Effective for creating diastereomeric complexes with differing mobilities.
Charged Cyclodextrins Sulfated β-Cyclodextrin rsc.org Combines inclusion complexation with electrostatic interactions. Excellent for resolving cationic species like protonated amines.
Neutral Cyclodextrins Hydroxypropyl-β-Cyclodextrin mdpi.com Modified inclusion capabilities and potential for hydrogen bonding. Broadly applicable and offers different selectivity from native CDs.
Proteins Bovine Serum Albumin (BSA) nih.gov Enantioselective binding to specific sites on the protein. Offers a different mechanism of chiral recognition but can be complex to optimize.

NMR-Based Quantitative Analysis in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. Unlike chromatographic techniques, NMR can be inherently quantitative (qNMR) without the need for identical reference standards for every analyte, provided a certified internal standard is used. rsc.org

For this compound, ¹H NMR provides a wealth of structural information. The signals corresponding to the methyl group, the piperazine ring protons, and the oxane ring protons can be used for structural confirmation. Quantitative analysis is performed by integrating the area of a specific, well-resolved signal from the analyte and comparing it to the integral of a signal from a known amount of an internal standard. rsc.org

In complex mixtures, such as reaction monitoring samples or formulated products, signal overlap can be a challenge. Advanced NMR techniques, such as 2D experiments like Heteronuclear Single Quantum Coherence (HSQC), can help to resolve overlapping signals and improve the accuracy of quantification. news-medical.net Furthermore, temperature-dependent NMR studies can provide insights into the conformational dynamics of the piperazine ring, which can exist in different chair conformations. nih.govrsc.org

Table 4: Key Considerations for NMR-Based Quantitative Analysis

Parameter Description Importance for this compound
Choice of Solvent Must fully dissolve the sample and internal standard without reacting with them. Deuterated solvents are used (e.g., CDCl₃, D₂O, DMSO-d₆). Ensures a homogeneous solution for accurate measurement.
Internal Standard A stable compound with sharp, non-overlapping signals (e.g., maleic acid, dimethyl sulfone). Must be of high purity. Provides the reference for calculating the concentration of the analyte.
Signal Selection A unique, well-resolved signal from the analyte should be chosen for integration. The methyl signal on the piperazine ring is often a good candidate.
Relaxation Delay (d1) The time between pulses must be long enough to allow for full relaxation of all nuclei being quantified (typically 5-7 times the longest T₁). Crucial for ensuring the signal intensity is directly proportional to the number of nuclei, which is the basis of qNMR.
Pulse Sequence Standard 1D proton experiments are common. 2D experiments (e.g., HSQC) can be used for complex mixtures. news-medical.net Resolves signal overlap and confirms structural assignments.

Hyphenated Techniques for Structural Confirmation and Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the highest level of analytical certainty for both structural confirmation and purity assessment.

LC-MS/MS: The coupling of Liquid Chromatography with Tandem Mass Spectrometry is the gold standard for identifying and quantifying compounds in complex matrices. nih.gov Following separation by HPLC, the analyte is ionized and subjected to MS/MS analysis. The parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a highly specific fingerprint for the compound, allowing for unambiguous identification. nih.gov This technique is invaluable for confirming the structure of metabolites and low-level impurities. mdpi.com

GC-MS: For analogs that are amenable to Gas Chromatography, GC-MS provides excellent separation efficiency and definitive mass-based identification. unodc.org It is particularly useful for purity assessment, capable of detecting and identifying volatile or semi-volatile impurities. Derivatization may be employed to increase the volatility of piperazine compounds. auburn.edu

LC-NMR: While less common, the hyphenation of LC with NMR allows for the direct acquisition of NMR spectra for compounds as they elute from the HPLC column. This provides unequivocal structural information for unknown impurities or metabolites without the need for prior isolation, which can be a significant advantage.

These hyphenated methods are essential for comprehensive characterization, ensuring that the identity and purity of this compound meet rigorous scientific and quality standards. researchgate.netnih.gov

Table 5: Summary of Hyphenated Techniques for Analysis

Technique Separation Principle Detection Principle Key Application
LC-MS/MS Liquid-solid partitioning Mass-to-charge ratio of parent and fragment ions Definitive identification and quantification of metabolites and impurities. nih.gov
GC-MS Gas-solid/liquid partitioning Mass-to-charge ratio of molecular and fragment ions Purity assessment; analysis of volatile impurities and analogs. unodc.org
CE-MS Differential electrophoretic mobility in an electric field Mass-to-charge ratio Chiral purity assessment and analysis of charged species. mdpi.com

Potential Applications and Future Research Directions of 2s 2 Methyl 1 Oxan 4 Yl Piperazine

Application as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of (2S)-2-methyl-1-(oxan-4-yl)piperazine makes it a highly valuable chiral building block. In the synthesis of pharmaceuticals and other biologically active compounds, stereochemistry is paramount, as different enantiomers of a molecule often exhibit vastly different biological activities. The development of methods for the asymmetric synthesis of carbon-substituted piperazines is a critical area of research, aimed at exploring a chemical space that remains largely untapped compared to the more common N-substituted piperazines. rsc.org

Role in Medicinal Chemistry as a Privileged Scaffold or Lead Compound (Theoretical and Design Aspects)

The piperazine (B1678402) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.org This distinction is due to its frequent appearance in a multitude of marketed drugs across a wide range of therapeutic areas. mdpi.com The two nitrogen atoms within the six-membered ring can significantly improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and bioavailability, and can serve as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets. mdpi.com

This compound is a theoretically attractive scaffold for lead compound design for several reasons:

Stereospecific Interactions: The (S)-methyl group provides a specific stereochemical feature that can be exploited for selective binding to the chiral pockets of enzymes or receptors, potentially leading to increased potency and reduced off-target effects.

Vectorial Diversity: The scaffold possesses two distinct points for modification—the secondary amine at the N4 position and the oxane ring—allowing chemists to project functional groups in specific vectors to probe the binding site of a biological target.

Property Modulation: The oxane ring is a bioisostere for other cyclic ethers and can be used to fine-tune properties such as polarity, metabolic stability, and cell permeability.

Scaffold Rigidity and Conformation: The combination of the piperazine and oxane rings imparts a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

The piperazine nucleus is a key component in drugs with diverse activities, including anticancer, antihistamine, and antipsychotic properties, underscoring the versatility of this heterocyclic system. rsc.orgmdpi.com

Structural FeatureTheoretical Advantage in Drug DesignPotential Impact
(2S)-Methyl GroupProvides a fixed chiral center for stereospecific interactions.Increased binding affinity, enhanced selectivity, reduced off-target effects.
Piperazine CoreActs as a privileged scaffold; improves physicochemical properties.Enhanced solubility, improved bioavailability, multiple points for target interaction. mdpi.com
Oxane MoietyModulates polarity and provides hydrogen bond accepting capability.Fine-tuning of ADME properties, potential for specific hydrogen bonds with target.
N4-AmineServes as a key point for derivatization and scaffold modification.Facilitates library synthesis for structure-activity relationship (SAR) studies.

Utilization as a Molecular Probe for Biological Systems

A molecular probe is a specialized tool used to study and visualize biological processes in real-time. The development of highly functionalized, natural-product-like compounds as chemical probes is essential for understanding the function of biological targets. nih.gov The structure of this compound is well-suited for development into a molecular probe.

To function as a probe, a molecule typically requires a reporter group (e.g., a fluorophore, a radioisotope, or a photo-affinity label) and a recognition element that binds to the biological target of interest. The N4-amine of the piperazine ring on the title compound provides a convenient and chemically accessible "handle" for the attachment of such reporter groups. This modification can often be achieved without significantly altering the core structure responsible for target binding.

For example, piperazine derivatives have been successfully developed as positron emission tomography (PET) ligands for imaging receptors in the brain. nih.gov By incorporating a positron-emitting isotope like Carbon-11, researchers can visualize the distribution and density of specific receptors in living subjects. Similarly, attaching a fluorescent dye to the piperazine scaffold can create probes for cellular imaging, allowing for the study of target localization and dynamics within cells. nih.gov The defined stereochemistry of this compound could be leveraged to create highly selective probes, enabling the study of specific receptor subtypes or enzyme isoforms with greater precision.

Exploration in Materials Science or Catalysis

The application of piperazine-based compounds extends beyond biology into materials science and catalysis. rsc.org The nitrogen atoms of the piperazine ring are excellent ligands for coordinating with transition metal ions. This property allows for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov

MOFs are crystalline materials composed of metal nodes linked by organic ligands, creating porous structures with exceptionally high surface areas. The specific geometry and chirality of this compound could be used to direct the assembly of novel chiral MOFs. Such materials have potential applications in:

Asymmetric Catalysis: The chiral pores of the MOF could act as catalytic sites for enantioselective reactions.

Chiral Separations: The framework could be used as a stationary phase in chromatography to separate enantiomers.

Sensing: The material could be designed to selectively bind and detect chiral molecules.

Furthermore, the rigidification of ligand scaffolds containing piperazine has been explored to create metal complexes with specific properties for applications like MRI contrast agents or catalysts. nih.gov The incorporation of the chiral this compound into such systems is a promising avenue for creating new functional materials.

Development of Novel Catalytic Systems Based on the Piperazine Framework

The structure of this compound contains all the necessary elements for it to function as a chiral catalyst or ligand in asymmetric synthesis. The development of new catalytic methods is a cornerstone of modern organic chemistry, enabling the efficient and selective production of valuable chiral compounds. rsc.org

There are two primary ways this framework could be utilized:

Chiral Ligand in Metal-Catalyzed Reactions: The two nitrogen atoms can chelate to a transition metal center (e.g., Iridium, Rhodium, Palladium, or Manganese). acs.orgacs.org The inherent chirality of the ligand, originating from the (2S)-methyl group, can be transferred to the metal's coordination sphere, creating a chiral environment that forces a reaction to proceed enantioselectively. Such systems are used in a wide array of transformations, including asymmetric hydrogenations, hydroaminations, and carbon-carbon bond-forming reactions. acs.org

Organocatalysis: The molecule itself, without a metal, could function as a chiral organocatalyst. nih.gov Similar to the amino acid proline, which is a well-known organocatalyst, the piperazine derivative contains both a basic secondary amine and other functional groups that can activate substrates through hydrogen bonding or the formation of reactive intermediates like enamines or iminium ions. youtube.com The defined stereochemistry would control the facial selectivity of the catalyzed reaction.

Opportunities for Further Derivatization and Scaffold Modification

One of the most significant strengths of this compound as a research tool is the wealth of opportunities for its chemical modification. The ability to systematically alter a molecule's structure is fundamental to exploring structure-activity relationships (SAR) in drug discovery and tuning properties in materials science.

The primary site for derivatization is the secondary amine at the N4 position of the piperazine ring. This site is nucleophilic and readily undergoes a variety of well-established chemical transformations. In addition, modern methods allow for the functionalization of the carbon atoms of the piperazine ring itself.

Modification SiteReaction TypePotential Derivative ClassReference
N4-AmineN-Alkylation (e.g., with alkyl halides)N-Alkyl piperazines mdpi.com
N4-AmineReductive Amination (with aldehydes/ketones)N-Alkyl piperazines mdpi.com
N4-AmineN-Arylation (e.g., Buchwald-Hartwig coupling)N-Aryl piperazines mdpi.com
N4-AmineAcylation (with acid chlorides/anhydrides)N-Acyl piperazines (Amides) mdpi.com
N4-AmineSulfonylation (with sulfonyl chlorides)N-Sulfonyl piperazines (Sulfonamides) nih.gov
C-H BondsPhotoredox C-H FunctionalizationC-Alkylated or C-Arylated piperazines nih.govmdpi.com

This extensive toolkit for modification allows for the generation of large libraries of related compounds, enabling a thorough exploration of the chemical space around this chiral scaffold.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how new molecules are discovered and developed. The scaffold of this compound is an ideal candidate for integration into these modern computational workflows.

AI and ML can accelerate the discovery process in several key ways:

Predictive Modeling: By training ML models on existing data for piperazine-containing compounds, it is possible to predict the biological activity, toxicity (ADMET), and physicochemical properties of new, virtual derivatives of the title compound. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Generative Chemistry: AI-powered generative models can design novel molecules from scratch. By using this compound as a seed structure or fragment, these models can generate vast libraries of new, synthetically accessible compounds that are optimized for activity against a specific biological target.

Synthesis Planning: Once a promising molecule has been designed, AI tools can analyze its structure and propose the most efficient and cost-effective synthetic routes. This addresses a major bottleneck in chemical research by leveraging vast databases of chemical reactions to assist the synthetic chemist.

The integration of AI with the rich chemistry of the piperazine scaffold provides a powerful paradigm for accelerating the journey from a promising chemical starting point to a functional molecule with real-world applications.

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